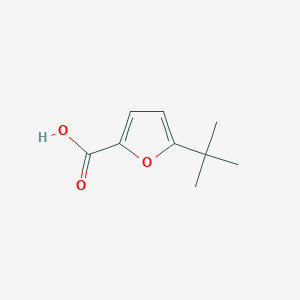

5-tert-butylfuran-2-carboxylic Acid

Description

Contextualization within Furanic Heterocycles and Carboxylic Acid Derivatives

Furanic heterocycles are a class of organic compounds containing a five-membered aromatic ring with one oxygen atom. They are of considerable interest as they can be derived from renewable biomass resources. researchgate.net Furfural (B47365), for instance, is a key platform chemical produced from plant biomass that serves as a building block for a wide array of chemicals and materials. researchgate.net The conversion of biomass-derived carbohydrates into platform chemicals like 5-hydroxymethylfurfural (B1680220) (HMF) and its subsequent oxidation to furan-2,5-dicarboxylic acid (FDCA) is a prime example of the push towards sustainable chemistry. researchgate.netrsc.org FDCA is a valuable monomer for producing bio-based polymers like polyethylene (B3416737) furanoate (PEF), a promising alternative to petroleum-derived polyethylene terephthalate (B1205515) (PET).

Carboxylic acids, characterized by the -COOH functional group, are ubiquitous in organic chemistry and are crucial components in a vast number of biologically active molecules and functional materials. wiley-vch.de The carboxylic acid moiety often imparts desirable properties such as improved water solubility and the ability to form strong intermolecular interactions like hydrogen bonds. wiley-vch.de In drug design, the carboxylic acid group is a key feature in the pharmacophore of numerous drugs. wiley-vch.denih.gov The convergence of the furan (B31954) scaffold with the carboxylic acid functionality in furan-2-carboxylic acid derivatives creates a class of compounds with diverse potential.

Significance of the tert-Butyl Substituent in Steric and Electronic Modulation

The presence of a tert-butyl group at the 5-position of the furan ring in 5-tert-butylfuran-2-carboxylic acid is a defining feature that significantly influences its chemical behavior. The tert-butyl group is known for its substantial steric bulk. This steric hindrance can play a crucial role in directing the regioselectivity of chemical reactions, effectively shielding the adjacent C4-position and influencing the reactivity of the carboxylic acid group.

From an electronic standpoint, the tert-butyl group is an electron-donating group through an inductive effect. This electron-donating nature can modulate the electron density of the furan ring, thereby influencing its aromaticity and reactivity in various chemical transformations. The interplay between the steric and electronic effects of the tert-butyl group and the electron-withdrawing nature of the carboxylic acid group creates a unique electronic environment within the molecule, opening avenues for novel synthetic strategies and applications.

Overview of Research Trajectories for Furan-2-carboxylic Acid Scaffolds

Research into furan-2-carboxylic acid scaffolds is multifaceted and expanding. A significant area of focus is the development of sustainable routes to furan-based monomers for the synthesis of novel bio-based polymers. rsc.org Beyond FDCA, researchers are exploring a variety of other HMF derivatives, including aldehydes, diols, amines, and other carboxylic acids, to broaden the scope of bio-based materials. rsc.org

In the realm of medicinal chemistry, furan-2-carboxylic acid derivatives are being investigated for a range of biological activities. For example, 5-phenyl-furan-2-carboxylic acids have been identified as potential antitubercular agents. mdpi.com Other derivatives have been synthesized and evaluated for their antifungal and antibacterial properties. acs.orgresearchgate.net The furan scaffold is recognized as a versatile building block in the synthesis of pharmaceuticals and other bioactive compounds. researchgate.net The introduction of different substituents onto the furan-2-carboxylic acid core allows for the fine-tuning of physicochemical properties and biological activity, a key strategy in modern drug discovery. nih.gov The exploration of compounds like this compound and its analogs continues to be a promising direction in the quest for new materials and therapeutic agents.

Chemical and Physical Properties

Below is a table summarizing some of the key chemical and physical properties of this compound.

| Property | Value |

| Molecular Formula | C9H12O3 |

| Molecular Weight | 168.19 g/mol |

| CAS Number | 451905-0 |

| InChI Key | JMQMPCKMWYOLGL-UHFFFAOYSA-N |

Note: The data in this table is based on publicly available information. nih.govsigmaaldrich.com

Structure

3D Structure

Properties

IUPAC Name |

5-tert-butylfuran-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12O3/c1-9(2,3)7-5-4-6(12-7)8(10)11/h4-5H,1-3H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWZMCIVGRRFEEX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(O1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80403873 | |

| Record name | 5-tert-butylfuran-2-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80403873 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56311-39-8 | |

| Record name | 5-(1,1-Dimethylethyl)-2-furancarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=56311-39-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-tert-butylfuran-2-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80403873 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategic Functionalization of 5 Tert Butylfuran 2 Carboxylic Acid

Synthetic Routes to the Furan (B31954) Core and Introduction of the tert-Butyl Group

The synthesis of the 5-tert-butylfuran-2-carboxylic acid scaffold can be approached through various strategies, primarily involving either the modification of a pre-existing furan ring or the construction of the heterocyclic core from acyclic precursors.

Electrophilic Aromatic Substitution Strategies (e.g., on substituted furans)

One of the primary methods for introducing the tert-butyl group onto the furan ring is through electrophilic aromatic substitution, most notably the Friedel-Crafts alkylation. The furan ring is inherently electron-rich and readily undergoes electrophilic substitution, often more so than benzene (B151609), allowing for the use of mild reaction conditions. wikipedia.org

In the context of synthesizing this compound, the reaction typically starts with a furan molecule already bearing a 2-carboxylic acid group (or its ester equivalent, like methyl 2-furoate). The carboxylic acid group is an electron-withdrawing, deactivating meta-director in benzene chemistry. However, in furan chemistry, the heteroatom's powerful activating and ortho-, para-directing influence dominates. Electrophilic attack on a 2-substituted furan preferentially occurs at the vacant C5 position, which is the other position alpha to the oxygen atom. arkat-usa.orgyoutube.com

The reaction involves treating the 2-furoic acid or its ester with a tert-butylating agent, such as tert-butyl chloride or isobutylene, in the presence of a Lewis acid catalyst. Instances of preparatively useful Friedel-Crafts alkylation on the furan nucleus include the production of 2,5-di-t-butylfuran from furan or furoic acid, underscoring the feasibility of this approach. organic-chemistry.org The steric bulk of the incoming tert-butyl group and the directing effect of the C2-carboxyl substituent guide the alkylation to the C5 position, yielding the desired this compound backbone.

Metal-Catalyzed Approaches to Furan Ring Construction

While electrophilic substitution modifies an existing ring, other strategies build the furan core itself from acyclic precursors. Numerous metal-catalyzed methods exist for synthesizing substituted furans, often involving cascade cyclizations or cycloisomerizations. arkat-usa.orgorganic-chemistry.org

A foundational and versatile method for constructing the furan ring is the Paal-Knorr synthesis, which involves the acid-catalyzed cyclization and dehydration of a 1,4-dicarbonyl compound. wikipedia.orgorganic-chemistry.orgalfa-chemistry.com To generate the this compound skeleton, a suitably substituted 1,4-dicarbonyl precursor is required. The mechanism proceeds via the protonation of one carbonyl group, followed by a nucleophilic attack from the enol form of the other carbonyl to form a cyclic hemiacetal. alfa-chemistry.com Subsequent elimination of water yields the aromatic furan ring. While the classic Paal-Knorr synthesis uses protic acids, the use of metal catalysts in modern variations is common to improve efficiency and conditions. frontiersin.org

Advanced Functionalization Pathways for this compound Derivatives

Once the main scaffold is synthesized, its derivatives can be further functionalized to create a variety of other compounds. Halogenation of side chains, followed by nucleophilic substitution, represents a key pathway for elaboration.

Halogenation and Subsequent Nucleophilic Substitution Reactions

This two-step process allows for the introduction of a wide range of functional groups onto the furan ring at specific positions via a reactive halomethyl intermediate.

The preparation of halomethyl derivatives of this compound is a critical step for further functionalization. Research has shown that esters of 5-tert-butyl-3-methylfuran-2-carboxylic acid or related structures can be effectively halogenated. ambeed.com For instance, ethyl 5-tert-butyl-4-(chloromethyl)-2-methylfuran-3-carboxylate can be selectively brominated on the 2-methyl group using N-bromosuccinimide (NBS). nih.gov This reagent is a standard choice for allylic and benzylic bromination, and it functions effectively on the methyl groups attached to the electron-rich furan ring. Similarly, other derivatives like 5-tert-butyl-4-chloromethyl-3-methylfuran-2-carboxylates are effectively brominated with NBS at the 3-methyl group. wikipedia.org These reactions provide the corresponding bromomethyl or bis(halomethyl) derivatives, which are valuable intermediates. nih.govwikipedia.org

The halomethyl groups introduced onto the furan ring are excellent electrophilic sites for nucleophilic substitution reactions. nih.gov Research demonstrates that these halomethyl derivatives readily react with various nucleophiles, including secondary amines and thiols, to yield corresponding substitution products. nih.govwikipedia.org

For example, organophosphorus derivatives of bromomethyl- and chloromethylfuran-2-carboxylic acid have been shown to react with secondary amines and sodium butanethiolate to form the respective substitution products. wikipedia.org In these reactions, the amine or thiol displaces the halide ion to form a new carbon-nitrogen or carbon-sulfur bond. These reactions are typically efficient and provide a straightforward route to novel amino and thioether derivatives of this compound. The reactivity of these substrates as alkylating agents highlights their utility in constructing more complex molecules. nih.gov

| Halomethyl Derivative | Nucleophile | Resulting Functional Group | Reference |

|---|---|---|---|

| Alkyl 5-tert-butyl-3-(bromomethyl)furan-2-carboxylate derivatives | Secondary Amines (e.g., Morpholine, Piperidine) | Aminomethyl | wikipedia.org |

| Alkyl 5-tert-butyl-3-(bromomethyl)furan-2-carboxylate derivatives | Sodium Butanethiolate | (Butylthiomethyl) | nih.govwikipedia.org |

| Alkyl 5-tert-butyl-4-(chloromethyl)furan-2-carboxylate derivatives | Secondary Amines | Aminomethyl | wikipedia.org |

| [4-(chloromethyl)furyl]methylphosphonates | Sodium Butanethiolate | (Butylthiomethyl) | nih.gov |

Conversion to Acetoxymethyl Derivatives

The introduction of an acetoxymethyl group to the furan core represents a key functionalization, often serving as a precursor for further modifications. For derivatives of this compound, this conversion can be achieved through nucleophilic substitution reactions.

Detailed Research Findings: A notable pathway involves the initial halomethylation of a suitable furan precursor. For instance, studies on related phosphonomethylated furans have shown that a chloromethyl group can be readily converted to an acetoxymethyl group. In one example, the reaction of alkyl 5-tert-butyl-4-chloromethyl-3-(diethoxyphosphorylmethyl)-furan-2-carboxylate with sodium acetate (B1210297) in acetic acid successfully yields the corresponding 4-acetoxymethyl derivative. researchgate.net This transformation highlights a facile reaction of halomethyl derivatives of phosphonomethylated furans with O-nucleophiles. researchgate.net The general principle involves the displacement of a halide from a methyl group attached to the furan ring by an acetate anion.

| Starting Material | Reagents | Product |

| Alkyl 5-tert-butyl-4-chloromethyl-3-(diethoxyphosphorylmethyl)-furan-2-carboxylate | Sodium acetate, Acetic acid | Alkyl 5-tert-butyl-4-acetoxymethyl-3-(diethoxyphosphorylmethyl)-furan-2-carboxylate |

Phosphorylation Reactions of Furan Carboxylic Acid Derivatives

Phosphorylated furan derivatives are of significant interest due to their potential biological activities. The formation of a phosphorus-carbon (P-C) bond is a cornerstone of organophosphorus chemistry, with the Michaelis-Arbuzov and Michaelis-Becker reactions being classical methods for this purpose. mdpi.com

The phosphonomethylation of furan carboxylic acid derivatives typically proceeds via a halomethyl intermediate, which is then subjected to phosphorylation.

Detailed Research Findings: The Michaelis-Arbuzov reaction is a widely employed method for synthesizing phosphonates. mdpi.com It involves the reaction of a trialkyl phosphite (B83602) with an alkyl halide. mdpi.com In the context of furan derivatives, esters of this compound containing a halomethyl group are suitable substrates. For example, ethyl 5-tert-butyl-4-(chloromethyl)-2-methylfuran-3-carboxylate can be brominated at the 2-methyl group, and the resulting 2-(bromomethyl) derivative is then phosphorylated with trialkyl phosphites. researchgate.net Research indicates that the presence of an additional electron-acceptor group in position 4 of the furan ring can significantly accelerate the Arbuzov reaction. researchgate.net The bis(halomethyl) derivative of a related furan carboxylate has also been successfully phosphorylated under Arbuzov conditions to yield a chloromethylphosphonate. researchgate.net

The Michaelis-Becker reaction offers an alternative route. This process involves reacting a hydrogen phosphonate (B1237965) with a base to form a phosphite anion, which then displaces a halide from the alkyl halide substrate. wikipedia.org Procedures have been developed to study the phosphorylation of halomethyl derivatives of 5-tert-butylfuran using both the Arbuzov and Michaelis-Becker reactions. lookchem.com While effective, the yields from Michaelis-Becker reactions can sometimes be lower than those obtained from the corresponding Arbuzov reaction. wikipedia.org

| Reaction | Substrate Type | Reagent | Product Type |

| Michaelis-Arbuzov | Halomethyl derivative of 5-tert-butylfuran-2-carboxylate ester | Trialkyl phosphite | Phosphonomethylated furan-2-carboxylate (B1237412) ester |

| Michaelis-Becker | Halomethyl derivative of 5-tert-butylfuran-2-carboxylate ester | Hydrogen phosphonate, Base | Phosphonomethylated furan-2-carboxylate ester |

Oxidation Reactions for Carboxylic Acid Formation (e.g., from furan carbaldehydes)

A primary and straightforward method for the synthesis of this compound is the oxidation of its corresponding aldehyde precursor, 5-tert-butylfuran-2-carbaldehyde (B6597192).

Detailed Research Findings: The aldehyde functional group is readily susceptible to oxidation to form a carboxylic acid. For 5-tert-butylfuran-2-carbaldehyde, this transformation provides a direct route to the target acid. smolecule.com The reaction involves the conversion of the formyl group (-CHO) into a carboxyl group (-COOH) using a suitable oxidizing agent. This method is a versatile and fundamental reaction in organic synthesis, highlighting the utility of 5-tert-butylfuran-2-carbaldehyde as a key intermediate. smolecule.com

| Precursor | Reaction Type | Product |

| 5-tert-butylfuran-2-carbaldehyde | Oxidation | This compound |

Decarboxylative Transformations and Related Coupling Reactions

Decarboxylative coupling reactions are powerful tools in modern organic synthesis, allowing for the use of relatively inexpensive and stable carboxylic acids as coupling partners. wikipedia.org These reactions involve the removal of CO2 and the formation of a new carbon-carbon or carbon-heteroatom bond. wikipedia.org

The synthesis of arylated furan systems can be achieved through palladium-catalyzed decarboxylative cross-coupling, which serves as an alternative to traditional cross-coupling methods like the Suzuki-Miyaura reaction. nih.gov

Detailed Research Findings: This methodology facilitates the formation of C(aryl)-C(aryl) bonds by reacting a carboxylic acid with a coupling partner, such as an arylboronic acid or an aryl halide, in the presence of a palladium catalyst. wikipedia.orgnih.gov While specific examples detailing the use of this compound are not prevalent in the reviewed literature, the general applicability to heterocyclic carboxylic acids is well-established. nih.gov The protocol would involve the coupling of this compound with an arylboronic acid, for instance, to produce 2-aryl-5-tert-butylfuran. This transformation provides a modular approach to structurally diverse biaryl compounds. nih.gov

| Reaction Type | Furan Substrate | Coupling Partner | Catalyst System | Product |

| Decarboxylative Cross-Coupling | This compound | Arylboronic acid / Aryl halide | Palladium catalyst, Base | 2-Aryl-5-tert-butylfuran |

A general and effective method for synthesizing alkylamines involves the base-mediated intramolecular decarboxylation of alkanoyloxycarbamates, which can be prepared from carboxylic acids. nih.govfao.org

Detailed Research Findings: This synthetic strategy proceeds in two main steps. First, the carboxylic acid, in this case, this compound, is reacted with hydroxylamine (B1172632) to form an alkanoyloxycarbamate intermediate. acs.orgacs.org In the second step, this intermediate undergoes an intramolecular decarboxylation facilitated by a base, such as cesium carbonate (Cs2CO3), under mild conditions to yield the corresponding alkylamine derivative. acs.orgacs.orgorganic-chemistry.org This process represents an attractive and sustainable approach for the formation of a carbon-nitrogen bond, avoiding the use of alkyl halides. acs.org The reaction demonstrates broad substrate scope and functional group tolerance, making it a plausible method for generating novel amine derivatives from this compound. nih.govfao.org

| Step | Starting Material | Reagents | Intermediate/Product |

| 1 | This compound | Hydroxylamine derivative | Furan-2-oyloxycarbamate |

| 2 | Furan-2-oyloxycarbamate | Base (e.g., Cs2CO3) | Furan-2-yl-methylamine derivative |

Adamantylation Reactions on Furan Ring Systems (e.g., 2-(tert-butyl)furan precursors)

The introduction of the bulky adamantyl group onto a furan ring can significantly alter the steric and electronic properties of the molecule, a feature often exploited in medicinal chemistry and materials science. A direct and efficient method for this transformation is the acid-catalyzed adamantylation of furan derivatives.

Research has demonstrated a straightforward approach for the adamantylation of furans using 1-adamantanol (B105290) in the presence of a Lewis acid catalyst. rsc.org This method is particularly effective for precursors like 2-(tert-butyl)furan. The reaction is typically performed in a nitromethane (B149229) medium, with Lewis acids such as aluminum triflate (Al(OTf)₃) or bismuth triflate (Bi(OTf)₃) proving to be effective catalysts in small molar quantities (10 mol%). rsc.org

The adamantylation of 2-(tert-butyl)furan with 1-adamantanol proceeds at room temperature, leading to the formation of 2-(1-adamantyl)-5-(tert-butyl)furan. rsc.org The reaction's progress can be monitored by chromatography-mass spectrometry to determine the conversion of 1-adamantanol into the desired adamantylated furan product. rsc.org This synthetic route offers high yields and the flexibility to introduce various substituents on the furan ring. rsc.org Other studies have also explored the adamantylation of carbonyl-bearing furans, such as 2-furoic acid, using various adamantyl alcohols in an acidic medium, further expanding the scope of this functionalization. acs.org

Table 1: Adamantylation of 2-(tert-butyl)furan

| Reactant 1 | Reactant 2 | Catalyst (10 mol%) | Solvent | Temperature | Product | Reference |

|---|---|---|---|---|---|---|

| 2-(tert-butyl)furan | 1-Adamantanol | Aluminum Triflate | Nitromethane | Room Temp. | 2-(1-Adamantyl)-5-(tert-butyl)furan | rsc.org |

| 2-(tert-butyl)furan | 1-Adamantanol | Bismuth Triflate | Nitromethane | Room Temp. | 2-(1-Adamantyl)-5-(tert-butyl)furan | rsc.org |

Condensation and Cycloaddition Reactions (e.g., [2+2] cycloadditions for related furan-diones)

Condensation and cycloaddition reactions are powerful tools for constructing complex cyclic and polycyclic systems from furan precursors. Furans can act as dienes in Diels-Alder reactions or participate in various condensation pathways.

Condensation Reactions: Furan and its derivatives readily undergo condensation reactions with carbonyl compounds like aldehydes and ketones. researchgate.net These reactions, often acid-catalyzed, can lead to the formation of oligomers or macrocyclic structures. researchgate.netyoutube.com For instance, the condensation of furan with acetone (B3395972) results in the formation of macrocycles. researchgate.net The reaction of furan derivatives with keto acids and their esters can produce substituted quaterenes. nih.gov These C-C bond-forming reactions are crucial in synthesizing precursors for biofuels and other valuable chemicals. youtube.com

Cycloaddition Reactions: The furan ring, being an electron-rich diene, is a versatile substrate for various cycloaddition reactions, most notably the Diels-Alder, or [4+2] cycloaddition. nih.govacs.org These reactions with electron-deficient dienophiles, such as maleimides, yield oxabicycloheptane derivatives, which are valuable intermediates for further synthetic transformations. acs.orgrsc.org The Diels-Alder reaction of furan derivatives with benzynes provides a route to dihydronaphthalene derivatives, which are precursors to polycyclic aromatic compounds. libretexts.org

While [4+2] cycloadditions of furans are common, [2+2] cycloadditions are also a significant class of reactions, particularly for related furanone systems. Photochemical [2+2] cycloadditions are a well-established method for creating strained four-membered cyclobutane (B1203170) rings. researchgate.netresearchgate.net This reaction is particularly relevant for α,β-unsaturated lactones like 2(5H)-furanones. researchgate.net The irradiation of a furanone in the presence of an alkene or alkyne can lead to the formation of bicyclic cyclobutane or cyclobutene (B1205218) adducts. researchgate.net The efficiency and diastereoselectivity of these photocycloadditions can be influenced by substituents on the furanone ring and the reaction conditions, such as the choice of solvent. researchgate.net These light-induced cycloadditions proceed via an excited state of one reaction partner and are synthetically valuable for constructing complex molecular frameworks with multiple new stereogenic centers.

Mechanistic Elucidation and Reactivity Profile of 5 Tert Butylfuran 2 Carboxylic Acid Systems

Reactivity of the Carboxylic Acid Moiety

The carboxylic acid group is a versatile functional group that can undergo a variety of transformations. wikipedia.org In the context of 5-tert-butylfuran-2-carboxylic acid, this moiety serves as a key site for derivatization.

Standard reactions involving the carboxylic acid functionality include esterification, amide formation, and conversion to acyl chlorides.

Esterification: The formation of esters from this compound can be achieved through Fischer esterification. This acid-catalyzed reaction involves the treatment of the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. masterorganicchemistry.comlibretexts.org The reaction proceeds via a series of reversible steps, including the initial protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. youtube.com Subsequent nucleophilic attack by the alcohol, followed by proton transfers and the elimination of water, yields the corresponding ester. masterorganicchemistry.comyoutube.com The use of a large excess of the alcohol can drive the equilibrium towards the formation of the ester product. libretexts.org Alternatively, for sterically hindered alcohols or acid-sensitive substrates, coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP), known as the Steglich esterification, can be employed for milder reaction conditions. organic-chemistry.org

Amide Formation: The synthesis of amides from this compound typically requires the activation of the carboxylic acid. libretexts.org One common method involves the conversion of the carboxylic acid to its more reactive acyl chloride derivative, which then readily reacts with a primary or secondary amine to form the corresponding amide. nih.gov Another approach is the use of coupling reagents, such as DCC, which facilitate the reaction between the carboxylic acid and an amine. libretexts.org Direct reaction with an amine by heating is possible but often requires harsh conditions. libretexts.org

Acyl Chloride Formation: this compound can be converted to 5-tert-butylfuran-2-carbonyl chloride by reacting it with thionyl chloride (SOCl₂). wikipedia.orgwikipedia.org This transformation is significant as the resulting acyl chloride is a highly reactive intermediate that can be used to synthesize a variety of other derivatives, including esters and amides, under milder conditions than those required for the parent carboxylic acid. nih.govwikipedia.org

A summary of typical reactions of the carboxylic acid moiety is presented in the table below.

| Reaction Type | Reagents | Product |

| Fischer Esterification | Alcohol (e.g., Methanol, Ethanol), Acid Catalyst (e.g., H₂SO₄) | Ester (e.g., Methyl 5-tert-butylfuran-2-carboxylate) |

| Amide Formation | 1. Thionyl Chloride (SOCl₂) 2. Amine (RNH₂) | Amide (e.g., N-Alkyl-5-tert-butylfuran-2-carboxamide) |

| Acyl Chloride Formation | Thionyl Chloride (SOCl₂) | Acyl Chloride (5-tert-butylfuran-2-carbonyl chloride) |

Influence of the tert-Butyl Group on Furan (B31954) Ring Reactivity

The tert-butyl group at the C5 position exerts a significant influence on the reactivity of the furan ring through both electronic and steric effects.

Steric Effects: The most prominent influence of the tert-butyl group is its steric bulk. numberanalytics.com This large group can hinder the approach of reactants to the adjacent C4 position of the furan ring. numberanalytics.com In electrophilic aromatic substitution reactions, this steric hindrance can play a crucial role in directing incoming electrophiles to the less hindered C3 or C4 positions, although the electronic directing effects of the existing substituents will also be a major determining factor. youtube.com

The table below summarizes the expected influence of the tert-butyl group on the furan ring.

| Effect | Description | Consequence on Reactivity |

| Electronic | Electron-donating inductive effect | Increases electron density of the furan ring, potentially activating it towards electrophilic substitution. |

| Steric | Large and bulky | Hinders attack at the adjacent C4 position, influencing regioselectivity in substitution reactions. |

Investigation of Reaction Intermediates and Transition States

The elucidation of reaction mechanisms often involves the study of transient species such as reaction intermediates and transition states. While specific experimental data for this compound is limited, the likely intermediates and transition states can be inferred from studies on related furan systems and general principles of organic chemistry.

In electrophilic aromatic substitution reactions on the furan ring of this compound, the key intermediate is a resonance-stabilized carbocation, often referred to as a σ-complex or arenium ion. The attack of an electrophile at the C3 or C4 position would lead to the formation of such an intermediate. The stability of this intermediate is a critical factor in determining the regioselectivity of the reaction. The positive charge in the σ-complex is delocalized over the furan ring and involves the ring oxygen atom. pearson.com

Computational chemistry, particularly density functional theory (DFT) calculations, has been employed to study the stability of intermediates and transition states in reactions of substituted furans. nih.gov Such studies on related molecules can provide valuable insights into the reaction pathways of this compound. For instance, calculations can help predict the relative energies of the transition states leading to substitution at different positions on the furan ring, thereby explaining the observed regioselectivity.

Regioselectivity and Stereoselectivity in Derivatization Reactions

Regioselectivity refers to the preference for reaction at one position over another, while stereoselectivity relates to the preferential formation of one stereoisomer over others.

Regioselectivity: In the case of this compound, the primary site for potential regioselective reactions is the furan ring itself, specifically in electrophilic aromatic substitution reactions. The directing effects of the two substituents, the tert-butyl group and the carboxylic acid group, will determine the position of attack. The tert-butyl group at C5 is an ortho, para-director, which in the furan ring corresponds to directing to the C4 and C3 positions. However, due to its bulkiness, attack at the adjacent C4 position might be sterically hindered. numberanalytics.com The carboxylic acid group at C2 is a meta-director, which would direct an incoming electrophile to the C4 position. The interplay of these directing effects, along with the inherent reactivity of the different positions of the furan ring (the α-positions, C2 and C5, are generally more reactive than the β-positions, C3 and C4), will determine the final regiochemical outcome. pearson.com Given that the C5 position is blocked by the tert-butyl group and the C2 position by the carboxylic acid, electrophilic attack is most likely to occur at the C3 or C4 position. The precise outcome would depend on the specific electrophile and reaction conditions.

Stereoselectivity: Derivatization reactions of this compound would generally not involve the creation of new stereocenters unless a chiral reagent is used or a subsequent reaction leads to the formation of a chiral center. For instance, if the carboxylic acid is converted to an amide using a chiral amine, the product would be a mixture of diastereomers. Similarly, if a reaction on the furan ring were to introduce a new chiral center, the potential for diastereoselectivity would arise, influenced by the existing substituents. Without specific examples of such reactions reported in the literature, a detailed discussion of stereoselectivity remains theoretical.

Advanced Spectroscopic and Structural Characterization of 5 Tert Butylfuran 2 Carboxylic Acid and Its Derivatives

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Chromatography-Mass Spectrometry (GC-MS) for Reaction Monitoring

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for monitoring the progress of chemical reactions involving 5-tert-butylfuran-2-carboxylic acid and its derivatives. By separating volatile compounds in a sample and then identifying them based on their mass-to-charge ratio, GC-MS allows for the qualitative and quantitative tracking of reactants, intermediates, and products over time.

In the synthesis of furan-based carboxylic acids, derivatization is often employed to increase the volatility and thermal stability of the analytes, making them suitable for GC-MS analysis. nih.gov Common derivatization methods include esterification, such as with BF3/butanol, or trimethylsilylation using agents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA). nih.gov These processes convert the carboxylic acid group into a less polar and more volatile ester or silyl (B83357) ester, respectively.

The progress of a reaction, such as the oxidation of a precursor to form this compound, can be monitored by taking aliquots from the reaction mixture at different time intervals. After derivatization, these samples are injected into the GC-MS. The resulting chromatograms will show peaks corresponding to each compound, and the area of these peaks can be used to determine their relative concentrations. For instance, a decrease in the peak area of the starting material and a concurrent increase in the peak area of the desired carboxylic acid product would indicate a successful transformation.

The mass spectrometer provides crucial structural information for each separated component. The electron impact (EI) ionization at 70 eV is a standard method that generates a unique fragmentation pattern for each molecule, serving as a "molecular fingerprint". walshmedicalmedia.com This allows for the unambiguous identification of compounds by comparing their mass spectra to libraries of known compounds. walshmedicalmedia.com For novel derivatives of this compound, the fragmentation pattern can help elucidate the structure.

Table 1: GC-MS Data for Reaction Monitoring (Hypothetical Example)

| Time (min) | Reactant Peak Area | Product Peak Area (this compound derivative) |

| 0 | 1,250,000 | 0 |

| 30 | 875,000 | 350,000 |

| 60 | 450,000 | 780,000 |

| 90 | 120,000 | 1,100,000 |

| 120 | 15,000 | 1,225,000 |

This table illustrates the typical data obtained from GC-MS monitoring of a reaction, showing the consumption of the reactant and the formation of the product over time.

Vibrational Spectroscopy for Functional Group Identification (e.g., Infrared Spectroscopy)

Infrared (IR) spectroscopy is an indispensable tool for the identification of functional groups within a molecule. upi.edu For this compound, the IR spectrum exhibits characteristic absorption bands that confirm the presence of its key structural features.

The most prominent and diagnostic absorption for a carboxylic acid is the very broad O-H stretching vibration, which typically appears in the range of 2500-3300 cm⁻¹. libretexts.orglibretexts.orgopenstax.org This broadness is a result of hydrogen bonding between the carboxylic acid molecules, which form dimers in the solid state or in concentrated solutions. libretexts.orglibretexts.org

Another key absorption is the C=O (carbonyl) stretching vibration of the carboxylic acid group. For dimeric carboxylic acids, this peak is typically observed around 1710 cm⁻¹. libretexts.orglibretexts.orgopenstax.org If the carboxylic acid is not hydrogen-bonded (monomeric), the C=O stretch appears at a higher frequency, around 1760 cm⁻¹. libretexts.orglibretexts.org Conjugation of the carbonyl group with the furan (B31954) ring is expected to lower the frequency of the C=O stretch.

The presence of the furan ring and the tert-butyl group also gives rise to specific absorptions. C-H stretching vibrations of the tert-butyl group are expected in the 2960-2870 cm⁻¹ region. Aromatic C-H stretching from the furan ring may be observed around 3100 cm⁻¹. instanano.com The C-O stretching of the furan ring and the carboxylic acid will also produce characteristic peaks in the fingerprint region (below 1500 cm⁻¹).

Table 2: Characteristic Infrared Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) |

| Carboxylic Acid O-H | Stretching | 2500-3300 (very broad) |

| tert-Butyl C-H | Stretching | 2960-2870 |

| Furan C-H | Stretching | ~3100 |

| Carboxylic Acid C=O | Stretching | ~1710 (dimeric) |

| Furan Ring | C=C Stretching | ~1500-1600 |

| Carboxylic Acid C-O | Stretching | ~1210-1320 |

| Furan Ring C-O | Stretching | ~1000-1300 |

This table summarizes the key IR absorption bands that are used to identify the functional groups present in this compound.

X-ray Crystallography for Solid-State Molecular Structure and Crystal Packing

While no specific X-ray crystal structure for this compound has been publicly reported, this technique remains the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. A single-crystal X-ray diffraction analysis would provide invaluable information about bond lengths, bond angles, and torsion angles, confirming the planarity of the furan ring and the specific orientation of the tert-butyl and carboxylic acid substituents.

For related furan carboxylic acids, X-ray crystallography has been instrumental in understanding their solid-state structures. It would reveal how molecules of this compound pack together in a crystal lattice, including details of the intermolecular hydrogen bonding between the carboxylic acid groups, which typically leads to the formation of centrosymmetric dimers. The steric bulk of the tert-butyl group would also influence the crystal packing, potentially leading to unique solid-state properties.

Table 3: Hypothetical Crystallographic Data for this compound

| Parameter | Hypothetical Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.5 |

| b (Å) | 8.2 |

| c (Å) | 12.1 |

| β (°) | 98.5 |

| Volume (ų) | 1025 |

| Z | 4 |

| Calculated Density (g/cm³) | 1.09 |

This table presents a hypothetical set of crystallographic parameters for this compound, illustrating the type of data obtained from an X-ray diffraction experiment.

Chromatographic Techniques for Purification and Purity Assessment (e.g., TLC, HPLC)

Chromatographic techniques are fundamental for the purification and purity assessment of this compound.

Thin-Layer Chromatography (TLC) is a simple, rapid, and inexpensive method used to monitor the progress of a reaction and to determine the appropriate solvent system for column chromatography. A small spot of the reaction mixture is applied to a TLC plate (typically silica (B1680970) gel), which is then developed in a suitable solvent system. The different components of the mixture will travel up the plate at different rates depending on their polarity, resulting in separated spots. The retention factor (Rf) value for each spot can be calculated and compared to that of a known standard.

High-Performance Liquid Chromatography (HPLC) is a more advanced and quantitative technique used for the purification and purity analysis of non-volatile compounds like this compound. In reversed-phase HPLC, a nonpolar stationary phase is used with a polar mobile phase (e.g., a mixture of water and acetonitrile (B52724) or methanol, often with a small amount of acid like trifluoroacetic acid to suppress ionization of the carboxylic acid). The compound is separated based on its hydrophobicity.

A UV detector is commonly used to detect the analyte as it elutes from the column. The retention time is a characteristic property of the compound under specific HPLC conditions. The area of the peak in the chromatogram is proportional to the concentration of the compound, allowing for accurate quantification of purity. For preparative HPLC, the separated fractions containing the pure compound can be collected.

Table 4: Example HPLC Method for Purity Assessment of this compound

| Parameter | Condition |

| Column | C18 (Reversed-Phase) |

| Mobile Phase | Acetonitrile:Water (60:40) with 0.1% Trifluoroacetic Acid |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Retention Time | ~ 5.8 min |

This table outlines typical conditions for an HPLC analysis of this compound, which would be used to determine its purity.

Computational and Theoretical Investigations of this compound: A Review of Current Research

Comprehensive searches of scientific literature and chemical databases have revealed a significant gap in the computational and theoretical investigation of this compound. Despite the availability of advanced computational chemistry techniques, specific studies detailing the electronic structure, reactivity, and biological interactions of this particular compound are not present in the accessible body of research. Therefore, the following sections outline the established theoretical frameworks that would be applied to such an investigation, while noting the absence of specific data for this compound.

Applications in Advanced Materials Science and Polymer Chemistry

A Building Block for Renewable Bio-based Materials

The push for sustainability has intensified the search for renewable alternatives to petroleum-based products. Furan-based compounds, derivable from biomass, are at the forefront of this movement.

Utilization in the Synthesis of Aromatic Polyesters (e.g., mimicking terephthalic acid)

A significant area of research is the use of furan-based dicarboxylic acids to replace petroleum-derived terephthalic acid in the production of polyesters. rsc.orgresearchgate.net 2,5-Furandicarboxylic acid (FDCA) is a prime example, bearing a structural resemblance to terephthalic acid that allows it to be used in the synthesis of bio-based polyesters like poly(ethylene furanoate) (PEF), a promising alternative to the widely used poly(ethylene terephthalate) (PET). rsc.orgresearchgate.netresearchgate.net The incorporation of monomers like 5-tert-butylfuran-2-carboxylic acid can introduce specific properties into the resulting polymer chain. While FDCA is the primary building block, the principles of polyester (B1180765) synthesis extend to other furanic acids. The reaction, known as condensation polymerization, involves combining a dicarboxylic acid with a diol, resulting in the formation of ester linkages and the loss of a small molecule, such as water. libretexts.org This process can be tailored to create a wide array of polyesters with varied properties. rsc.orgresearchgate.net

The general process for creating these polyesters involves two main stages: a pre-polymerization step and the actual polymerization. libretexts.org In the initial stage, an ester is formed between the acid and the alcohol. libretexts.org The subsequent polymerization stage is typically conducted at high temperatures and low pressure, often with the aid of a catalyst, to form the long polyester chains. libretexts.org

Derivatives as Plasticizers for Polymeric Systems (e.g., PVC)

Plasticizers are additives that increase the flexibility and durability of polymers. Esters derived from 2,5-furandicarboxylic acid have been investigated as bio-based plasticizers for polymers like polyvinyl chloride (PVC). google.commdpi.com These furan-based plasticizers offer an alternative to traditional phthalate (B1215562) plasticizers, which have raised environmental and health concerns. google.commdpi.com Studies have shown that esters of FDCA, such as di(2-ethylhexyl) 2,5-furandicarboxylate (DEHF), can be effective plasticizers for PVC. mdpi.com The synthesis of these plasticizers involves the esterification of the furan (B31954) carboxylic acid with various alcohols. google.comacs.orgresearchgate.net Research indicates that furan-based plasticizers can exhibit competitive performance, good miscibility with PVC, and potentially lower migration rates compared to some conventional plasticizers. mdpi.comacs.orgresearchgate.net

| Plasticizer Class | Polymer System | Key Findings |

| Esters of 2,5-furandicarboxylic acid (FDCA) | Polyvinyl Chloride (PVC) | Show good compatibility and advantageous performance characteristics. google.com |

| Di(2-ethylhexyl) 2,5-furandicarboxylate (DEHF) | Polyvinyl Chloride (PVC) | A bio-based alternative to DEHT with similar plasticizing effects. mdpi.com |

| Dialkyl esters of 2,5-furandicarboxylic acid | Polyvinyl Chloride (PVC) | Suitable for producing plastisols with low solvation temperatures. google.com |

Construction of Optoelectronic Materials

The unique electronic properties of conjugated furan systems make them attractive for applications in optoelectronics. The tert-butyl group in this compound can enhance the solubility and processability of these materials.

Precursors for Multi-arylated Furans and Conjugated Oligomers

The carboxylic acid group of this compound serves as a handle for further chemical modifications, enabling the synthesis of more complex molecules. One important transformation is the conversion into multi-arylated furans. These reactions often involve cross-coupling strategies where the furan ring is decorated with various aromatic groups. mdpi.com The resulting multi-arylated furans are extended π-conjugated systems, a key feature for organic electronic materials. The synthesis can involve palladium-catalyzed cross-coupling reactions to attach aryl groups to the furan core. mdpi.com

Materials for Light-Emitting Diodes (LEDs) and Field-Effect Transistors (FETs)

Furan-containing organic semiconductors are being explored for their potential in organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). researchgate.net The furan ring can be incorporated into the backbone of conjugated polymers or oligomers, influencing their electronic and photophysical properties. researchgate.net Furan-based materials have shown promise as both p-type (hole-transporting) and n-type (electron-transporting) semiconductors. researchgate.net The introduction of substituents like the tert-butyl group can be used to fine-tune properties such as solubility, which is crucial for the solution-based processing of these devices. researchgate.net Researchers have developed furan-containing molecules that exhibit high charge carrier mobilities, a critical parameter for efficient OFETs. researchgate.netrsc.org

| Device Type | Material Class | Key Properties |

| Organic Field-Effect Transistors (OFETs) | Furan-based semiconductors | High carrier mobility, with some quinoidal oligofurans reaching up to 7.7 cm²/V·s. researchgate.net |

| Organic Light-Emitting Diodes (OLEDs) | Furan-phenylene co-oligomers | Bright luminescence and good hole-transport properties. researchgate.net |

| Organic Light-Emitting Transistors (OLETs) | Fluorinated furan derivatives | Well-balanced ambipolar charge transport and efficient electroluminescence. researchgate.net |

Supramolecular Architectures and Host-Guest Systems

Design of Macrocyclic Systems and Novel Spacer Units

The incorporation of furan rings into macrocyclic structures is a well-established strategy for creating molecules with unique geometries and properties. Furan-containing macrocycles are explored for their applications in diverse areas, from medicinal chemistry to materials science. The synthesis of these macrocycles often involves the condensation of furan-based building blocks, such as those derived from 2,5-furandicarbonylchloride or various furan-based aldehydes and esters. researchgate.net

This compound serves as a promising candidate for a monomer in the synthesis of novel macrocycles. Its single carboxylic acid group allows for its use in creating ester or amide linkages in a step-wise macrocyclization process. The rigid furan unit can act as a well-defined corner or a linear spacer within the larger macrocyclic architecture.

A key feature of this compound is the bulky tert-butyl group. This group is expected to exert significant steric hindrance, which can be strategically used to influence the conformation and packing of the resulting macrocycle. In macrocyclization reactions, such steric bulk can favor the formation of either monomeric or dimeric macrocyclic systems, depending on the reaction conditions. nih.gov For example, high-dilution conditions often favor intramolecular cyclization to yield monomeric macrocycles, while higher concentrations can lead to intermolecular reactions forming larger, dimeric structures. nih.gov The presence of the tert-butyl group can also be used to direct reactions to other, less hindered sites on the molecule.

Research on related furan-based macrocycles has demonstrated that the inclusion of furan moieties can lead to the development of novel molecular diversity with largely unexplored biological and chemical properties. nih.gov For instance, furanocembranoids, a class of marine diterpenoids, feature a furan ring embedded within a 14-membered macrocyclic skeleton and exhibit interesting biological activities. nih.gov The synthesis of ester-functionalized macrocyclic sexifurans has also been reported, highlighting the potential to create planar, conjugated macrocycles with interesting electrochemical properties. rsc.org

Exploration of Host-Guest Interactions

Macrocycles are fundamental to the field of supramolecular chemistry, where their pre-organized cavities enable them to act as hosts for smaller guest molecules. researchgate.netfrontiersin.org The study of these host-guest interactions is crucial for applications ranging from sensing and catalysis to drug delivery. researchgate.netnih.gov

Studies on pyrrole (B145914) and furan-containing macrocycles have highlighted the significant impact of the heterocyclic moiety on the molecule's properties, including its ability to engage in intramolecular hydrogen bonding, which in turn affects its conformation and permeability. acs.org The hydrophobic tert-butyl groups of a macrocycle built from this compound would likely orient themselves to create hydrophobic pockets, potentially enabling the selective binding of nonpolar guest molecules. The principles of host-guest chemistry suggest that the specific architecture of such macrocycles could be tailored to recognize guests of a particular size, shape, and chemical nature. nih.gov

Ligand Design for Coordination Polymers and Metal-Organic Frameworks (MOFs)

Coordination polymers and metal-organic frameworks (MOFs) are a class of crystalline materials constructed from metal ions or clusters linked together by organic ligands. acs.orgresearchgate.net These materials have garnered immense interest due to their high porosity, large surface areas, and tunable structures, making them suitable for applications in gas storage and separation, catalysis, and sensing. researchgate.netgoogle.comresearchgate.net

The selection of the organic ligand is critical in determining the final structure and properties of the MOF. Carboxylic acids are among the most widely used functional groups for connecting to metal centers. researchgate.net Furan-2,5-dicarboxylic acid, a close structural relative of this compound, has been successfully employed as a versatile building block for the synthesis of novel MOFs with various metal ions, including zinc, cobalt, and zirconium. acs.orgresearchgate.netnih.gov These studies demonstrate that the furan ring can be effectively integrated into stable, porous frameworks. researchgate.netgoogle.com

This compound presents itself as a highly attractive ligand for MOF synthesis. Its carboxylate group can coordinate to metal centers, while the furan ring acts as a rigid linker. The most significant feature, the tert-butyl group, would function as a large, non-coordinating substituent that projects into the pores of the resulting framework. This has several important implications:

Pore Size and Shape Modification: The bulky nature of the tert-butyl group can be used to systematically tune the pore dimensions and create specific pocket-like environments within the MOF structure.

Increased Hydrophobicity: The aliphatic tert-butyl groups would increase the hydrophobicity of the framework's internal surface, which could be advantageous for the selective adsorption of nonpolar molecules or for applications involving water-sensitive materials.

Framework Interpenetration: The steric hindrance from the tert-butyl groups could prevent or control the common phenomenon of interpenetration in MOFs, where multiple independent frameworks grow through one another. This can help in maintaining high porosity.

While specific MOFs constructed from this compound are not yet widely reported in the reviewed literature, the principles of reticular chemistry strongly support its potential as a valuable ligand for creating new functional materials with tailored properties.

Interactive Data Table: Properties of Furan-Based Compounds

This table summarizes key properties of this compound and a related compound used in materials synthesis.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Key Structural Features | Potential Application |

| This compound | C₉H₁₂O₃ | 168.19 | Furan ring, one carboxylic acid group, one tert-butyl group | Monomer for macrocycles, Ligand for MOFs |

| Furan-2,5-dicarboxylic acid (FDCA) | C₆H₄O₅ | 156.09 | Furan ring, two carboxylic acid groups | Monomer for polymers, Ligand for MOFs acs.orgresearchgate.net |

Catalytic Applications and Catalyst Design Featuring 5 Tert Butylfuran 2 Carboxylic Acid Scaffolds

Role in Transition Metal-Catalyzed Reactions

While furan-2-carboxylic acid and its derivatives are extensively used in transition metal-catalyzed reactions, their role is predominantly that of a substrate rather than a directing ligand. The carboxylic acid group can be leveraged as a leaving group in decarboxylative couplings or as a handle for further functionalization.

In the realm of palladium catalysis, furan-2-carboxylic acids are recognized as effective coupling partners in decarboxylative reactions, which offer an alternative to traditional cross-couplings that use organometallic reagents. rsc.orgconcordia.ca These reactions typically involve the coupling of the furan (B31954) ring with aryl halides, where the carboxylic acid is extruded as carbon dioxide. rsc.org Research has demonstrated the arylation of furan derivatives, including furan-2-carboxylic acid ethyl ester, with various aryl chlorides using a palladium acetate (B1210297) catalyst paired with a bulky phosphine (B1218219) ligand. nih.gov This methodology allows for the formation of C-C bonds at the C5 position of the furan ring. rsc.org While these reactions highlight the utility of the furan-2-carboxylic acid scaffold, the molecule itself acts as the pro-nucleophile that is functionalized, rather than a ligand that directs the catalytic transformation. rsc.orgnih.gov

Copper catalysis is a cost-effective alternative to palladium for certain cross-coupling reactions. mdpi.com Furan-2-carboxylic acid has been successfully employed as a substrate in copper-catalyzed cross-dehydrogenative coupling (CDC) reactions. For instance, immobilized copper complexes have been shown to catalyze the reaction between furan-2-carboxylic acid and cyclohexane (B81311) to form the corresponding ester via C(sp³)–H bond activation, albeit in modest yields (20%). mdpi.com This demonstrates the participation of the carboxylic acid group in copper-mediated transformations, though its role as a ligand in C-N bond construction is not prominently documented in the available literature.

Gold catalysts are highly effective for the oxidation of various substrates, including biomass-derived furan compounds like 5-hydroxymethylfurfural (B1680220) (HMF). mdpi.comnih.govacs.org These oxidations can lead to valuable products such as furan-2,5-dicarboxylic acid (FDCA). nih.govacs.org Supported gold nanoparticles have been shown to be selective and stable catalysts for the oxidation of furfural (B47365) to furoic acid (furan-2-carboxylic acid) in aqueous media. acs.org While gold catalysis is significant in the functionalization of the furan core, specific applications involving 5-tert-butylfuran-2-carboxylic acid in gold(I)-catalyzed carbonylation reactions are not extensively reported.

Rhodium catalysts are pivotal in various organic transformations, including those involving furan rings. rsc.org Research into Rhodium(III)-catalyzed C-H activation has shown the reactivity of furan-2-carboxylic acid in cascade reactions to form complex fused lactones. lookchem.com Additionally, processes for preparing aminotetrahydrofuran-2-carboxylate derivatives utilize rhodium catalysts for the hydrogenation of furan-2-carboxylic acid precursors. google.com These examples underscore the role of the furan-2-carboxylic acid skeleton as a building block in rhodium-catalyzed synthesis, rather than as a ligand directing the reaction.

Applications in Lewis Acid Catalysis (e.g., Adamantylation)

The furan ring is susceptible to electrophilic substitution, a reaction that can be effectively promoted by Lewis acids. One such reaction is adamantylation, the attachment of a bulky, rigid adamantyl group, which can significantly alter a molecule's physical and pharmacological properties. researchgate.net

The adamantylation of furan derivatives using adamantyl sources like 1-adamantanol (B105290) or 1-bromoadamantane (B121549) is facilitated by Lewis acids. researchgate.netnih.gov A study on the adamantylation of various furans identified 2-tert-butylfuran (B1585044) as a suitable substrate for optimization studies. The reaction of 2-tert-butylfuran with 1-adamantanol in the presence of a Lewis acid catalyst leads to the formation of 2-(1-adamantyl)-5-(tert-butyl)furan. The efficiency of this transformation is highly dependent on the choice of the Lewis acid catalyst.

| Lewis Acid Catalyst (10 mol%) | Reaction Time (h) | Conversion of 1-adamantanol (%) |

|---|---|---|

| Aluminum triflate (Al(OTf)₃) | 4 | ~95% |

| Bismuth triflate (Bi(OTf)₃) | 2.5 | 97% |

As the data indicates, bismuth triflate was found to be a highly efficient catalyst, achieving near-complete conversion in a shorter time frame compared to aluminum triflate. researchgate.net This type of Lewis acid-catalyzed reaction highlights the utility of furan substrates like this compound in constructing sterically demanding and structurally complex molecules.

Investigations into Frustrated Lewis Pair (FLP) Chemistry with Carboxylic Acid Chlorides

A review of available scientific literature did not yield specific information regarding the application or investigation of this compound chloride in the context of Frustrated Lewis Pair (FLP) chemistry.

This compound: Charting Future Research and Interdisciplinary Frontiers

As the scientific community intensifies its pursuit of sustainable chemical alternatives derived from renewable resources, furanic compounds have emerged as a promising class of platform molecules. Among these, this compound presents a unique molecular architecture with potential applications spanning from polymer science to pharmaceuticals. This article explores the future research directions and interdisciplinary perspectives surrounding this compound, focusing on the challenges and opportunities in its synthesis, derivatization, and application in advanced materials, underscored by the synergy of computational and experimental approaches.

Q & A

Q. What are the established synthetic routes for 5-<i>tert</i>-butylfuran-2-carboxylic acid, and how do reaction conditions influence yield?

The synthesis of 5-<i>tert</i>-butylfuran-2-carboxylic acid typically involves functionalization of the furan ring followed by introduction of the <i>tert</i>-butyl group. A common approach is the coupling of pre-functionalized furan derivatives with <i>tert</i>-butylating agents. For example, in analogous furan-carboxylic acid syntheses, reactions under basic conditions (e.g., NaOH or K2CO3) facilitate nucleophilic substitution or ester hydrolysis . Yield optimization often requires careful control of temperature (60–100°C) and stoichiometric ratios of reagents. Catalytic methods, such as palladium-mediated cross-coupling, have been reported for similar structures, achieving yields >80% under inert atmospheres .

Q. What spectroscopic techniques are most reliable for characterizing 5-<i>tert</i>-butylfuran-2-carboxylic acid?

Key techniques include:

- <sup>1</sup>H/<sup>13</sup>C NMR : The <i>tert</i>-butyl group exhibits a singlet at ~1.3 ppm (<sup>1</sup>H) and 25–30 ppm (<sup>13</sup>C). The furan ring protons resonate between 6.5–7.5 ppm, with carboxylic acid protons appearing as broad peaks near 12–14 ppm .

- FT-IR : Strong absorption bands at ~1700 cm<sup>-1</sup> (C=O stretch) and 2500–3300 cm<sup>-1</sup> (O-H stretch) confirm the carboxylic acid moiety .

- HRMS : Molecular ion peaks matching the exact mass (e.g., 196.0735 g/mol for C9H12O3) validate purity .

Q. How does the steric bulk of the <i>tert</i>-butyl group affect the compound’s stability under acidic/basic conditions?

The <i>tert</i>-butyl group enhances steric protection of the furan ring, reducing susceptibility to electrophilic attack. However, the carboxylic acid moiety remains reactive:

- Acidic Conditions : Decarboxylation may occur at elevated temperatures (>120°C), forming CO2 and 5-<i>tert</i>-butylfuran .

- Basic Conditions : Deprotonation of the carboxylic acid (pKa ~2.5–3.5) facilitates salt formation, improving solubility in polar solvents .

Advanced Research Questions

Q. How can conflicting NMR data for 5-<i>tert</i>-butylfuran-2-carboxylic acid derivatives be resolved?

Discrepancies in spectral data often arise from tautomerism or solvent effects. For example:

- Tautomerism : The enol-keto equilibrium in derivatives can shift depending on solvent polarity, altering peak splitting patterns. Use deuterated DMSO or CDCl3 to stabilize specific tautomers .

- Solvent Artifacts : Trace water in DMSO-d6 may broaden carboxylic acid protons. Dry solvents over molecular sieves and acquire spectra at consistent temperatures .

Q. What strategies optimize catalytic efficiency in asymmetric syntheses involving 5-<i>tert</i>-butylfuran-2-carboxylic acid?

Asymmetric catalysis requires chiral ligands or enzymes. For example:

- Chiral Ligands : BINAP or salen-type ligands paired with Rh or Ru catalysts achieve enantiomeric excess (ee) >90% in hydrogenation reactions .

- Biocatalysis : Lipases (e.g., Candida antarctica) catalyze enantioselective esterification, though the <i>tert</i>-butyl group may reduce enzyme activity due to steric hindrance .

Q. How do computational methods predict the reactivity of 5-<i>tert</i>-butylfuran-2-carboxylic acid in nucleophilic acyl substitution?

Density Functional Theory (DFT) simulations (e.g., B3LYP/6-31G*) reveal:

- Electrophilicity : The carbonyl carbon has a high electrophilicity index (~2.5 eV), favoring attack by amines or alcohols.

- Steric Effects : The <i>tert</i>-butyl group increases the activation energy for backside attack by ~15 kJ/mol, slowing reaction kinetics .

Data Contradiction Analysis

Q. Why do reported melting points for 5-<i>tert</i>-butylfuran-2-carboxylic acid vary across studies?

Variations (e.g., 150–156°C) stem from:

Q. How should researchers address discrepancies in biological activity data for derivatives?

Contradictory bioactivity results (e.g., IC50 values) may arise from:

- Assay Conditions : Variations in pH, serum proteins, or incubation time alter compound stability. Standardize protocols (e.g., 37°C, 5% CO2) .

- Metabolite Interference : The <i>tert</i>-butyl group’s lipophilicity may enhance membrane permeability but also nonspecific binding. Include control experiments with scrambled derivatives .

Methodological Tables

Q. Table 1. Optimization of Synthetic Conditions

Q. Table 2. Spectral Reference Data

| Technique | Key Signals | Interpretation | Reference |

|---|---|---|---|

| <sup>13</sup>C NMR | 167.2 ppm (C=O) | Carboxylic acid confirmation | |

| FT-IR | 1695 cm<sup>-1</sup> | Conjugated C=O stretch |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.